molecular formula C24H25N5O3 B2442697 3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923446-89-3

3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2442697
CAS No.: 923446-89-3
M. Wt: 431.496
InChI Key: URXGJABWOJLKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

Compounds based on the pyrimido[2,1-f]purine ring system have been synthesized and shown to exhibit anti-inflammatory activity. For example, a series of substituted analogues demonstrated significant anti-inflammatory effects in the adjuvant-induced arthritis rat model, comparable to naproxen. These findings suggest potential applications of the compound in exploring novel anti-inflammatory agents (Kaminski et al., 1989).

Antimycobacterial Applications

Derivatives of the purine structure have been explored for their antimycobacterial activity against Mycobacterium tuberculosis. Specifically, 9-benzylpurines have shown good inhibitory effects, especially those with electron-donating substituents on the phenyl ring, suggesting a potential research avenue for the compound in tuberculosis drug development (Bakkestuen et al., 2005).

Analgesic Applications

New derivatives of the pyrimidine-2,4(1H,3H)-dione series have revealed significant analgesic and anti-inflammatory properties, indicating the potential for developing novel pain management drugs. This highlights another possible research application for the compound in studying mechanisms of pain and inflammation (Zygmunt et al., 2015).

Anticancer Activity

Studies have demonstrated the synthesis and biological evaluation of purine-diones and their derivatives for anticancer activities. Certain analogues have shown promising results against human breast cancer cell lines, suggesting a potential application in cancer research (Hayallah, 2017).

Adenosine Receptor Antagonism

Compounds within the pyrido[2,1-f]purine-2,4-dione class have been identified as potent adenosine receptor antagonists, particularly against the A(3) receptor. This suggests potential applications in neurological research, given the role of adenosine receptors in various physiological processes (Priego et al., 2002).

Properties

IUPAC Name

3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-10-11-19(32-3)18(14-16)27-12-7-13-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)15-17-8-5-4-6-9-17/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXGJABWOJLKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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